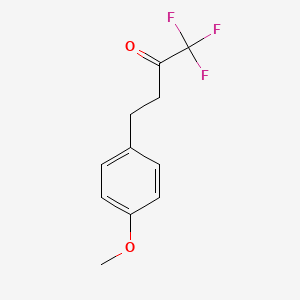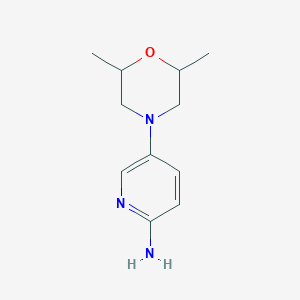
5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their electron-rich azole ring structure, which contains an oxygen atom adjacent to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid typically involves the cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions often require catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions: 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isoxazole ring can undergo substitution reactions with nucleophiles, especially carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or carboxylic acids under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
作用機序
The mechanism of action of 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and biological context .
類似化合物との比較
5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with similar biological activities.
3,4-Dihydroxy-L-phenylalanine (L-DOPA): A compound used in the treatment of Parkinson’s disease.
Uniqueness: 5-Methyl-3-(1-naphthyl)isoxazole-4-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its naphthyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
特性
分子式 |
C15H11NO3 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
5-methyl-3-naphthalen-1-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-9-13(15(17)18)14(16-19-9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,17,18) |
InChIキー |
PXRRJXZFSMXIEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC3=CC=CC=C32)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B8675575.png)





![3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine](/img/structure/B8675612.png)

